2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 33631-05-9
VCID: VC21301507
InChI: InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
SMILES: C1=CNC(=CC1=O)N
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

2-Amino-4-hydroxypyridine

CAS No.: 33631-05-9

Cat. No.: VC21301507

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-hydroxypyridine - 33631-05-9

Specification

CAS No. 33631-05-9
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 2-amino-1H-pyridin-4-one
Standard InChI InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
Standard InChI Key HQNIMNQVKVPZES-UHFFFAOYSA-N
SMILES C1=CNC(=CC1=O)N
Canonical SMILES C1=CNC(=CC1=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

Table 1: Molecular Composition of 2-Amino-4-hydroxypyridine

ElementNumber of AtomsPosition
Carbon (C)5Pyridine ring
Hydrogen (H)6Various positions
Nitrogen (N)2Ring nitrogen and amino group
Oxygen (O)1Hydroxyl group
PropertyCharacteristicInfluence on Functionality
AppearanceSolid form at room temperatureAffects handling and storage
SolubilityVariable in different solvents due to hydroxyl and amino groupsImpacts formulation and application methods
Hydrogen BondingSignificant due to -NH₂ and -OH groupsEnhances interaction with biological targets
Metal ChelationForms stable complexes with metal ionsValuable in catalysis and environmental applications
ReactivityActive at both amino and hydroxyl functional groupsEnables diverse chemical transformations

Chemical Reactivity

The chemical reactivity of 2-Amino-4-hydroxypyridine is characterized by its ability to act as a chelating agent, forming stable complexes with metal ions . This property makes it particularly useful in catalysis and environmental remediation applications. The amino and hydroxyl functional groups serve as key reaction sites, allowing the compound to participate in various chemical transformations. These functional groups can undergo typical reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coordination chemistry with metals.

Synthesis Methods

Laboratory Synthesis

Laboratory synthesis of compounds analogous to 2-Amino-4-hydroxypyridine typically involves multiple steps with carefully controlled conditions. For example, the synthesis of the related compound 2-amino-4-fluoropyridine, as described in patent CN112552233A, involves three primary steps :

  • Reaction of 2-pyridine carboxylic acid with a catalyst, fluoride, and oxidant to obtain 4-fluoropyridine-2-formic acid

  • Reaction of this intermediate with chloroformate, organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide

  • Hofmann amide degradation reaction on the formamide to obtain the final product

A similar approach might be adapted for synthesizing 2-Amino-4-hydroxypyridine, with appropriate modifications to introduce the hydroxyl group at the 4-position instead of fluorine.

Table 3: Comparison of Synthesis Approaches for Pyridine Derivatives

Synthesis ApproachKey ReagentsAdvantagesChallenges
Substitution of pre-functionalized pyridinesCatalysts, oxidizing agents, nucleophilesDirect approach for specific substitution patternsSelectivity can be challenging
Multi-step synthesis from carboxylic acid derivativesChloroformates, ammonia sources, degradation reagentsWell-established methodology with predictable outcomesRequires multiple steps and purifications
Modern catalytic methodsTransition metal catalysts, directing groupsHigher yields, fewer side reactionsMay require specialized equipment and expertise

Recent Advancements in Synthesis

Recent advancements in the synthesis of pyridine derivatives have focused on developing more efficient, environmentally friendly, and cost-effective methods. The patent information for 2-amino-4-fluoropyridine synthesis mentions advantages including "short steps, simple and convenient operation, high yield, safe operation and no pollution," making it "suitable for industrial production" . These principles likely apply to modern synthetic approaches for 2-Amino-4-hydroxypyridine as well, reflecting current priorities in synthesis development.

Applications and Research Use

Agrochemical Formulations

In agrochemical applications, 2-Amino-4-hydroxypyridine is used in the formulation of pesticides and herbicides, enhancing their efficacy and thereby helping to improve crop yields . Its specific role might involve stabilizing active ingredients, improving their delivery to target sites, or enhancing their binding to targets. The incorporation of this compound in agrochemical formulations demonstrates its importance in addressing agricultural challenges and contributing to food security.

Analytical Chemistry

The compound acts as a reagent in analytical methods, aiding in the detection and quantification of metal ions in environmental samples . Its chelating ability makes it particularly useful for this purpose, likely participating in colorimetric or spectrophotometric assays where its interaction with metal ions produces detectable signals. This application demonstrates the compound's utility in environmental monitoring and quality control processes.

Material Science

In material science, 2-Amino-4-hydroxypyridine is incorporated into polymer matrices to improve thermal stability and mechanical properties, making it valuable in the production of advanced materials . The compound's ability to form hydrogen bonds and interact with other molecules contributes to these enhancements in material properties. These applications highlight the compound's versatility beyond chemical and biological uses.

Biochemical Research

Researchers utilize 2-Amino-4-hydroxypyridine in studies related to enzyme inhibition and metabolic pathways, contributing to a better understanding of biological processes . Its structural features allow it to interact with biological targets, potentially mimicking natural substrates or cofactors. The compound's use in biochemical research underscores its importance in advancing our understanding of fundamental biological mechanisms.

Table 4: Applications of 2-Amino-4-hydroxypyridine Across Different Fields

FieldSpecific ApplicationsMechanism of ActionReference
Pharmaceutical DevelopmentIntermediate in drug synthesis for neurological disordersBuilding block for complex pharmaceuticals
Agrochemical FormulationsEnhancer for pesticides and herbicidesImproves stability and efficacy of active ingredients
Analytical ChemistryMetal ion detection in environmental samplesChelation with metal ions produces detectable signals
Material SciencePolymer matrix enhancementImproves thermal stability and mechanical properties
Biochemical ResearchEnzyme inhibition studiesInteracts with biological targets as substrate analogs

Biological Activity

Research Findings

Research on compounds similar to 2-Amino-4-hydroxypyridine has yielded promising findings in oncology. For example, a study of 2-amino-4-(1-piperidine) pyridine demonstrated significant effects on colon cancer cells, including :

  • Reduced cell viability in a concentration-dependent manner

  • Suppressed migration potential in HCT116 and HT29 cell lines

  • Increased proportion of apoptotic cells

  • Reduced expression of EMT and Vimentin

  • Increased expression of E-cadherin

  • Reduced expression of FOXA2

  • Reduced tumor growth in vivo in a mouse model

Table 5: Key Research Findings on Biological Activities of Related Pyridine Derivatives

CompoundStudy TypeBiological EffectTarget/PathwayReference
2-amino-4-(1-piperidine) pyridineIn vitro (colon cancer cells)Reduced cell viabilityConcentration-dependent mechanism
2-amino-4-(1-piperidine) pyridineIn vitro (HCT116 and HT29 cells)Suppressed migration potentialCell motility pathways
2-amino-4-(1-piperidine) pyridineIn vitro (colon cancer cells)Increased apoptotic cell proportionApoptotic pathways
2-amino-4-(1-piperidine) pyridineIn vitro (colon cancer cells)Reduced EMT and Vimentin expressionCell differentiation pathways
2-amino-4-(1-piperidine) pyridineIn vitro (colon cancer cells)Increased E-cadherin expressionCell adhesion pathways
2-amino-4-(1-piperidine) pyridineIn vitro (colon cancer cells)Reduced FOXA2 expressionTranscription factor pathways
2-amino-4-(1-piperidine) pyridineIn vivo (mouse model)Reduced tumor growthMultiple mechanisms

While these findings specifically relate to 2-amino-4-(1-piperidine) pyridine rather than 2-Amino-4-hydroxypyridine, they indicate that compounds with similar structural features may exhibit significant biological activities worthy of further investigation.

Comparison with Similar Compounds

2-Amino-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties compared to related compounds. Similar compounds include 2-Amino-3-hydroxypyridine, 2-Amino-4-methylpyridine, and 2-Amino-6-hydroxypyridine, each with different properties due to variations in substitution patterns.

Compared to 2-Amino-3-hydroxypyridine, 2-Amino-4-hydroxypyridine has different reactivity and binding characteristics due to the position of the hydroxyl group. The position of functional groups on the pyridine ring significantly affects electronic distribution, which in turn influences how the compound interacts with biological targets and its effectiveness in various applications.

Table 6: Comparative Analysis of 2-Amino-4-hydroxypyridine and Similar Compounds

CompoundStructure DifferenceEffect on PropertiesPotential Unique Applications
2-Amino-4-hydroxypyridineHydroxyl at 4-positionSpecific chelating properties with metal ionsCatalysis, pharmaceutical intermediate
2-Amino-3-hydroxypyridineHydroxyl at 3-positionDifferent electronic distribution and hydrogen bonding patternAlternative binding profiles in biological systems
2-Amino-4-methylpyridineMethyl instead of hydroxyl at 4-positionIncreased lipophilicity, reduced hydrogen bondingDifferent pharmacokinetic properties
2-Amino-6-hydroxypyridineHydroxyl at 6-positionAltered electronic effects and chelating geometryAlternative metal-binding applications
Safety AspectRecommended PracticesImplementation
Personal ProtectionUse of appropriate PPEGloves, safety glasses, lab coat
Workplace ControlsEngineering controlsFume hoods, ventilation systems
StorageProper containment and segregationCompatible storage conditions
DisposalEnvironmentally responsible methodsCompliance with local regulations
Emergency ResponseEstablished protocolsSpill kits, eyewash stations, safety showers

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